
2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazine and imidazole intermediates. These intermediates are then linked through a series of reactions involving sulfonation and acylation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazine and imidazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, converting it into different functional groups.
Scientific Research Applications
2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazine and imidazole rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific pathways. The sulfamoyl group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other pyrazine and imidazole derivatives, such as:
Pyrazinamide: An anti-tubercular drug with a similar pyrazine ring structure.
Properties
IUPAC Name |
2-[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c18-16(24)12-27-13-1-3-14(4-2-13)28(25,26)22-8-10-23-9-7-21-17(23)15-11-19-5-6-20-15/h1-7,9,11,22H,8,10,12H2,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMDNLSYSJYIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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